1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene
Description
1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-en-2-yl)oxy]ethoxy}benzene is a sulfonated aromatic compound featuring a benzenesulfonyl group at the 1-position and a branched ethoxy-alkenyl substituent at the 4-position. The benzenesulfonyl moiety is a strong electron-withdrawing group, enhancing thermal stability and influencing reactivity in electrophilic substitution reactions.
Properties
CAS No. |
87655-19-4 |
|---|---|
Molecular Formula |
C22H28O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(6-methylhept-5-en-2-yloxy)ethoxy]benzene |
InChI |
InChI=1S/C22H28O4S/c1-18(2)8-7-9-19(3)25-16-17-26-20-12-14-22(15-13-20)27(23,24)21-10-5-4-6-11-21/h4-6,8,10-15,19H,7,9,16-17H2,1-3H3 |
InChI Key |
DYZFZXVVZCXNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)OCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-hydroxyphenyl phenyl sulfone with 2-bromoethyl 1,5-dimethyl-4-hexenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The phenyl sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-{2-[(1,5-dimethyl-4-hexenyl)oxy]ethoxy}phenyl phenyl sulfone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Core Functional Groups
- Target Compound : Benzenesulfonyl group and branched alkenyl-ethoxy chain.
- 1-Methyl-4-[(2-{[1-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)dodecan-2-yl]oxy}ethoxy)sulfonyl]benzene [rac-11] : Features a 4-methylbenzenesulfonyl group and a longer dodecan-2-yl ethoxy chain. The additional methyl group enhances hydrophobicity, while the extended chain increases molecular weight (MW ~600 g/mol) compared to the target compound (estimated MW ~400 g/mol) .
- 4-Benzyloxy-1-ethynyl-3-methoxy-benzene : Contains electron-donating benzyloxy and methoxy groups, with an ethynyl group enabling click chemistry. Lacks sulfonyl groups, reducing acidity and stability .
- Benzene, 1-methoxy-4-[1-(3-methylphenyl)ethenyl] (CAS 51555-08-9): Ethenyl and methoxy substituents promote π-conjugation, suitable for optoelectronic materials.
Key Structural Differences
Physicochemical Properties
- Solubility: The target compound’s benzenesulfonyl group enhances water solubility compared to purely hydrophobic analogs like rac-11. However, rac-11’s long ethoxy chain may improve solubility in non-polar solvents .
- Reactivity : The ethynyl group in 4-Benzyloxy-1-ethynyl-3-methoxy-benzene enables rapid Huisgen cycloaddition, unlike the target compound’s sulfonyl group, which is inert in such reactions .
- Thermal Stability : Sulfonyl-containing compounds (target, rac-11) exhibit higher decomposition temperatures (>250°C) than ethenyl/methoxy derivatives (~200°C) .
Biological Activity
1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene, with the CAS number 600721-94-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H28O4S
- Molecular Weight : 388.52 g/mol
- Structure : The compound features a benzenesulfonyl group and an ether linkage, which may influence its solubility and interaction with biological targets.
The biological activity of this compound appears to be multifaceted:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing sulfonyl groups are often evaluated for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Properties : Compounds with sulfonyl moieties have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition could potentially lead to reduced production of pro-inflammatory mediators .
- Antimicrobial Effects : The presence of the benzenesulfonyl group may enhance the compound's ability to interact with bacterial targets, making it a candidate for further investigation as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study evaluating various sulfonyl-containing compounds for anticancer properties, it was found that certain derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and the inhibition of specific signaling pathways involved in cell survival .
Case Study 2: Anti-inflammatory Effects
Research on related compounds indicated that they effectively inhibited COX-2 activity, leading to decreased levels of inflammatory cytokines in vitro. This suggests that this compound could be explored as a potential anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
